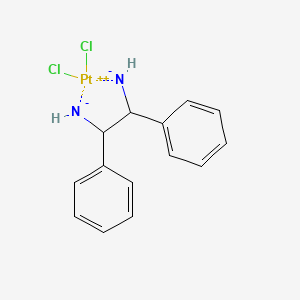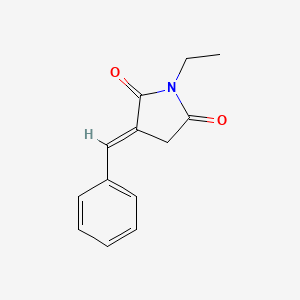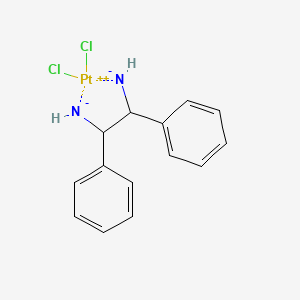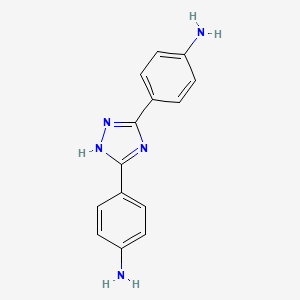
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline: is an organic compound that features a triazole ring substituted with two aniline groups at the 4 and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline typically involves the reaction of 4,4’-diaminobenzophenone with hydrazine hydrate and formic acid. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the triazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Utilized in the production of corrosion inhibitors and as a component in the formulation of specialty polymers
Mécanisme D'action
The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can disrupt the normal function of metalloenzymes. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(benzoic acid)
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(phenol)
Uniqueness
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline is unique due to the presence of two aniline groups, which impart specific electronic and steric properties. These properties influence its reactivity and binding interactions, making it distinct from other triazole derivatives.
Propriétés
Numéro CAS |
14070-13-4 |
|---|---|
Formule moléculaire |
C14H13N5 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
4-[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C14H13N5/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2,(H,17,18,19) |
Clé InChI |
YOKGFEBGKOKPBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



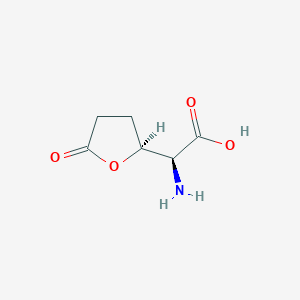

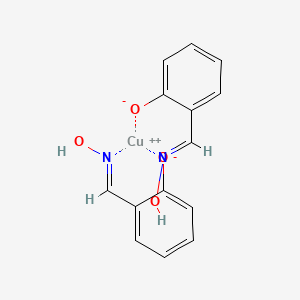
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
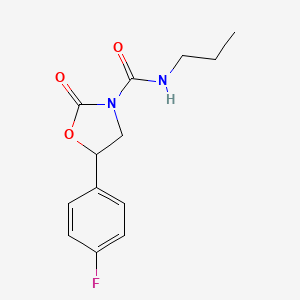
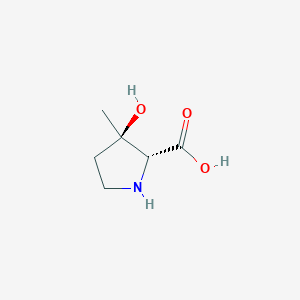
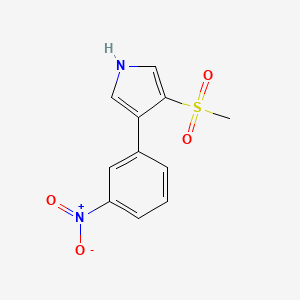
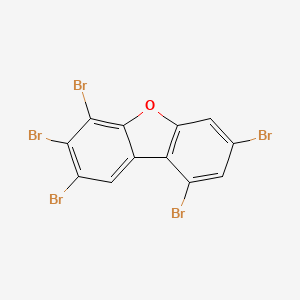
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
